molecular formula C14H16F3NO2S B2991275 1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane CAS No. 2194846-47-2

1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane

Cat. No.: B2991275
CAS No.: 2194846-47-2
M. Wt: 319.34
InChI Key: BUPNPIJMEDQIFA-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a (4-fluoro-3-methylphenyl)sulfonyl substituent at the 6-position. The spiro[2.5]octane scaffold confers conformational rigidity, which is often exploited in medicinal chemistry to enhance target binding and metabolic stability . The sulfonyl group and fluorine substitutions may modulate electronic properties, solubility, and bioavailability, making this compound a candidate for drug discovery programs.

Properties

IUPAC Name

2,2-difluoro-6-(4-fluoro-3-methylphenyl)sulfonyl-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2S/c1-10-8-11(2-3-12(10)15)21(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPNPIJMEDQIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, which is known for enhancing biological activity due to its ability to mimic natural substrates in biological systems. The difluorinated and sulfonyl moieties are significant as they often contribute to increased metabolic stability and bioavailability.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. A study demonstrated that similar azaspiro compounds can inhibit protein kinase activity, which is crucial for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Targeted KinaseReference
Compound A0.5AKT
Compound B0.8ERK
1,1-Difluoro...TBDTBDTBD

Antimicrobial Activity

In addition to anticancer effects, compounds in this class have been evaluated for antimicrobial activity. For instance, a related azaspiro compound showed significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.016 µg/mL . This suggests that modifications in the azaspiro framework can lead to enhanced antibacterial properties.

Table 2: Antimicrobial Activity Data

Compound NameMIC (µg/mL)Bacterial StrainReference
Compound C0.016M. tuberculosis H37Rv
Compound D0.025E. coli
1,1-Difluoro...TBDTBDTBD

The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in signaling pathways critical for cell growth and survival. These pathways include MAPK and PI3K signaling cascades, which are often dysregulated in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that a compound with a similar structural backbone inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.
  • Antitubercular Screening : In a screening assay against drug-sensitive strains of Mycobacterium tuberculosis, compounds structurally related to the target compound exhibited potent activity, underscoring the potential for developing new antimycobacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of 1,1-difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound 1,1-difluoro; 6-(4-fluoro-3-methylphenyl)sulfonyl Not reported Structural rigidity; potential CNS or antimicrobial applications (inferred from analogs)
BK45626: 1,1-difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane 1,1-difluoro; 6-(4-morpholinesulfonylbenzoyl) 400.44 Research use; high purity (90%); priced for lab-scale procurement
1,1-difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane 1,1-difluoro; 6-(4-trifluoromethylbenzoyl) 305.25 95% purity; trifluoromethyl group enhances lipophilicity
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane 6-(4-chlorophenylsulfonyl); 1-oxa 287.76 Tech-grade purity; used in synthesis of heterocyclic libraries
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride 1,1-difluoro; hydrochloride salt Not reported Intermediate for spirocyclic derivatives; enhances water solubility
Ethyl 7-(6-Azaspiro[2.5]octan-6-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate 6-azaspiro[2.5]octane fused with quinolone 373.4 Potent antimalarial activity (IC50 < 50 nM vs. Plasmodium falciparum)

Structural and Functional Insights

  • Spiro Core Modifications: The 6-azaspiro[2.5]octane scaffold is common across all analogs, but substitutions at the 1,1- and 6-positions dictate pharmacological and physicochemical profiles. For example, the 1,1-difluoro substitution in the target compound and BK4563 may improve metabolic stability by blocking oxidation sites .
  • Biological Activity: The quinolone-spiro hybrid in demonstrates potent antimalarial activity, suggesting that spirocyclic amines paired with heteroaromatic systems are viable for antiparasitic drug development . No direct activity data are available for sulfonyl-substituted analogs like the target compound, but their structural similarity to kinase inhibitors and protease substrates warrants further investigation.
  • Synthetic Accessibility :

    • 6-Azaspiro[2.5]octane HCl () is a key intermediate for synthesizing these compounds, with methods involving nucleophilic substitution or coupling reactions (e.g., General Method E in ) .

Physicochemical and Commercial Considerations

  • Purity and Cost :

    • BK4563 is available at 90% purity with a 3-week lead time, priced at $402–$836 for 1–50 mg, reflecting its niche research application .
    • Tech-grade 6-[(4-chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane () is lower-cost but unsuitable for high-precision studies.
  • Solubility and Stability :

    • Hydrochloride salts (e.g., 1,1-difluoro-6-azaspiro[2.5]octane HCl) improve aqueous solubility, critical for in vivo assays .
    • The trifluoromethyl group in may confer oxidative stability, a desirable trait for long-term storage.

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